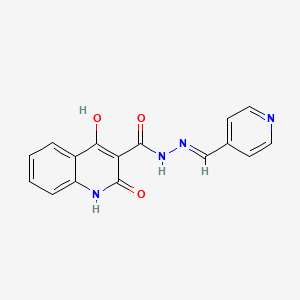
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications, including studies on reaction mechanisms and metabolic pathways.
準備方法
The synthesis of 1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol typically involves the incorporation of deuterium into the molecular structure. One common method is the deuteration of the corresponding non-deuterated compound using deuterated reagents. For example, the synthesis might involve the reaction of a phenylmethoxypropane-1,2-diol precursor with deuterated water (D2O) or deuterated methanol (CD3OD) under specific conditions to replace hydrogen atoms with deuterium .
Industrial production methods for such deuterated compounds often involve large-scale deuteration processes, which can include the use of deuterium gas (D2) in catalytic hydrogenation reactions. These methods ensure the efficient and cost-effective production of deuterated compounds for research and industrial applications.
化学反応の分析
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles like hydroxide ions (OH-).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield deuterated ketones, while reduction could produce deuterated alcohols.
科学的研究の応用
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol has several scientific research applications:
Chemistry: It is used in studies of reaction mechanisms, where the presence of deuterium can help elucidate pathways and intermediates.
Biology: Deuterated compounds are often used in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: Deuterium-labeled compounds can be used in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: In industrial applications, deuterated compounds are used in the development of new materials and in the study of chemical processes.
作用機序
The mechanism by which 1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol exerts its effects is primarily related to the presence of deuterium. Deuterium has a greater mass than hydrogen, which can influence reaction rates and pathways. This isotope effect can be used to study the kinetics and mechanisms of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
類似化合物との比較
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol can be compared with other deuterated compounds, such as:
- 1,1,2,3,3-Pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol
- 1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol
These compounds share similar deuterated structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its phenylmethoxy group, which can impart distinct chemical and physical properties.
特性
分子式 |
C10H14O3 |
|---|---|
分子量 |
187.25 g/mol |
IUPAC名 |
1,1,2,3,3-pentadeuterio-3-phenylmethoxypropane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/i6D2,8D2,10D |
InChIキー |
LWCIBYRXSHRIAP-GRGKKBJQSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)O)O |
正規SMILES |
C1=CC=C(C=C1)COCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
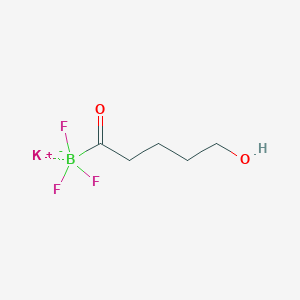
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)

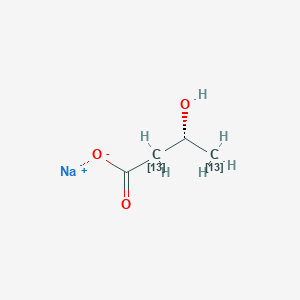


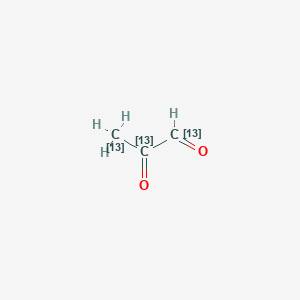
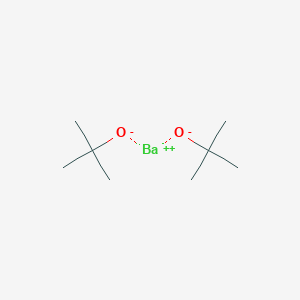
![6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12054855.png)
![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)
